9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
Overview
Description
9-(2,3-dihydroxypropoxy)-9-oxononanoic acid is a medium-chain fatty acid.
Scientific Research Applications
Impact on Hepatic Lipid Metabolism : 9-Oxononanoic acid, a product of linoleic acid autoxidation, significantly reduces de novo synthesis of fatty acids in rat liver, indicating a decrease in hepatic lipogenesis. This effect is attributed to the inhibition of acetyl-CoA carboxylase by accumulated long-chain acyl-CoA (Minamoto, Kanazawa, Ashida, & Natake, 1988).
Biosynthesis of Azelaic Acid : A study demonstrated the whole-cell biosynthesis of azelaic acid from linoleic acid via 9-oxononanoic acid using a multi-enzyme cascade. This process is significant for producing medium-chain dicarboxylic acids, which are valuable monomeric building blocks (Otte, Kittelberger, Kirtz, Nestl, & Hauer, 2014).
Synthesis of Antiviral Drug Components : The synthesis of 9-[(2,3-Dihydroxypropoxy)methyl]guanine, related to the antiviral drug ganciclovir, was developed, providing a reference for the quality control of ganciclovir (Ding Yongxian, 2015).
Liquid Crystalline Properties : Certain derivatives of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid have been synthesized and shown to exhibit liquid crystalline character, with potential applications in the synthesis of new macromolecules with side-chain liquid crystals (López-Velázquez, Hernández-Sosa, Pérez, & Castillo-Rojas, 2012).
Induction of PLA2 Activity and Thromboxane A2 Production : 9-oxononanoic acid stimulates phospholipase A2 (PLA2) activity and thromboxane B2 production in human blood, indicating its potential role in the development of thrombus formation and other diseases related to PLA2 activity (Ren, Hashimoto, Mizuno, Takigawa, Yoshida, Azuma, & Kanazawa, 2013).
Properties
IUPAC Name |
9-(2,3-dihydroxypropoxy)-9-oxononanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c13-8-10(14)9-18-12(17)7-5-3-1-2-4-6-11(15)16/h10,13-14H,1-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRISQXLSXCXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335902 | |
Record name | 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501335902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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